molecular formula C24H18N4O3 B2378215 8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-19-3

8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2378215
CAS RN: 901246-19-3
M. Wt: 410.433
InChI Key: IVVQEDNWQPUNMU-UHFFFAOYSA-N
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Description

8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound is a pyrazoloquinoline derivative that has been synthesized using a variety of methods.

Scientific Research Applications

  • Synthesis and Structural Analysis : The synthesis of related pyrazolo[4,3-c]quinolinone derivatives has been explored, emphasizing regioselective synthesis methods. For example, Chimichi et al. (2008) discussed the selective synthesis of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones, providing insights into the structural elucidation of these compounds using NMR spectroscopy (Chimichi, Boccalini, & Matteucci, 2008).

  • Chemical Properties and Reactions : The chemical behavior of similar compounds under various conditions has been a topic of interest. For instance, Joshi et al. (2018) reported an unusual decomposition of 2-nitrophenyl-substituted N-formyl pyrazolines under specific reduction conditions, leading to the exclusive formation of 2-aryl quinolines instead of pyrazolo[1,5-c]quinazolines (Joshi, Wani, Sharma, Bhutani, Bharatam, Paul, & Kumar, 2018).

  • Molecular and Supramolecular Structures : Research by Portilla et al. (2005) investigated the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. This study highlighted how different substitutions can lead to varied molecular structures and hydrogen bonding patterns (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

  • Potential Biological Applications : Studies have explored the biological applications of pyrazoloquinoline derivatives. For example, Tseng et al. (2018) synthesized pyrazolo[4,3-c]quinoline derivatives and evaluated their anti-inflammatory effects, finding significant inhibition of nitric oxide production in cells (Tseng, Tung, Peng, Chen, Tzeng, & Cheng, 2018).

  • Spectroscopic Studies : Gąsiorski et al. (2018) conducted synthesis and spectroscopic studies of pyrazoloquinoxaline derivatives, which are efficient fluorescence emitters, thereby indicating their potential in luminescence or electroluminescence applications (Gąsiorski, Matusiewicz, Gondek, Uchacz, Wojtasik, Danel, Shchur, & Kityk, 2018).

properties

IUPAC Name

8-methoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-15-6-8-16(9-7-15)23-21-14-25-22-11-10-19(31-2)13-20(22)24(21)27(26-23)17-4-3-5-18(12-17)28(29)30/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVQEDNWQPUNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

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